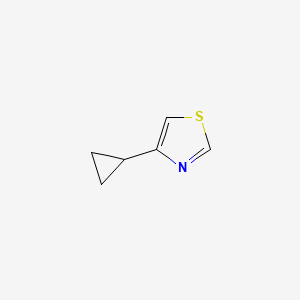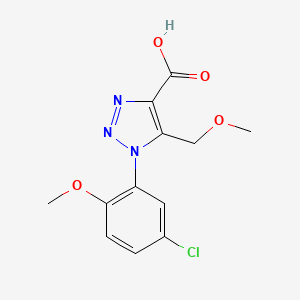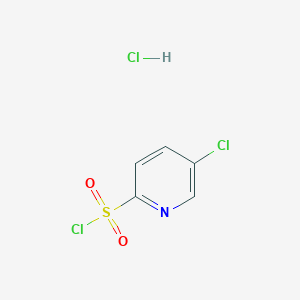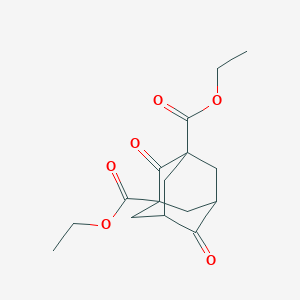![molecular formula C10H11Cl2NO2 B1487645 2-chloro-N-[2-(3-chlorophenoxy)ethyl]acetamide CAS No. 1226273-08-0](/img/structure/B1487645.png)
2-chloro-N-[2-(3-chlorophenoxy)ethyl]acetamide
Overview
Description
2-chloro-N-[2-(3-chlorophenoxy)ethyl]acetamide is a synthetic derivative of acetamide. It has a molecular weight of 248.11 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The molecular formula of 2-chloro-N-[2-(3-chlorophenoxy)ethyl]acetamide is C10H11Cl2NO2 . The InChI code for this compound is 1S/C10H11Cl2NO2/c11-7-10(14)13-4-5-15-9-3-1-2-8(12)6-9/h1-3,6H,4-5,7H2,(H,13,14) .Physical And Chemical Properties Analysis
The compound has a predicted boiling point of 434.5±35.0 °C and a predicted density of 1.290±0.06 g/cm3 . The compound’s logP value, which indicates its solubility in water and organic solvents, is predicted to be 13.43±0.46 .Scientific Research Applications
Pesticide Development
- Potential Pesticides : New derivatives of N-(ω-hydroxyalkyl)-4-chlorophenoxyacetamide have been characterized by X-ray powder diffraction, showing promise as potential pesticides (Olszewska, Tarasiuk, & Pikus, 2009).
Anticancer Drug Synthesis
- Anticancer Activity : A derivative, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, has been synthesized and shown anticancer activity through in silico modeling targeting the VEGFr receptor, suggesting its potential as an anticancer drug (Sharma et al., 2018).
Environmental and Metabolic Studies
Insect Growth Regulation : Ethyl 3-(2-(4-chlorophenoxy)acetamido)propanoate has been studied as an insect growth regulator, showing effectiveness against Galleria mellonella, indicating its potential use in agriculture for pest control (Devi & Awasthi, 2022).
Metabolism Studies : Research on the metabolism of chloroacetamide herbicides and their metabolites in human and rat liver microsomes provides insights into their biotransformation, which is crucial for understanding their environmental and health impacts (Coleman, Linderman, Hodgson, & Rose, 2000).
Antimicrobial Studies : Synthesis and evaluation of 4-oxo-thiazolidine derivatives have been conducted, revealing potential antibacterial properties, further broadening the applications of chlorophenoxyacetamide derivatives in medical science (Patel, Mistry, & Desai, 2009).
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements associated with the compound include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
properties
IUPAC Name |
2-chloro-N-[2-(3-chlorophenoxy)ethyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2NO2/c11-7-10(14)13-4-5-15-9-3-1-2-8(12)6-9/h1-3,6H,4-5,7H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPUOAGROQJLIAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)OCCNC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[2-(3-chlorophenoxy)ethyl]acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![8-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyrazine](/img/structure/B1487564.png)
![5-Chloro-3-iodopyrazolo[1,5-a]pyrimidine](/img/structure/B1487565.png)
![5-[(3-Fluorophenoxy)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1487568.png)








![N-[1-(2-chloroacetyl)piperidin-3-yl]acetamide](/img/structure/B1487583.png)
![[(5-Chloro-2-fluorophenyl)sulfonyl]acetonitrile](/img/structure/B1487584.png)